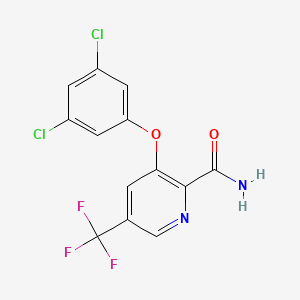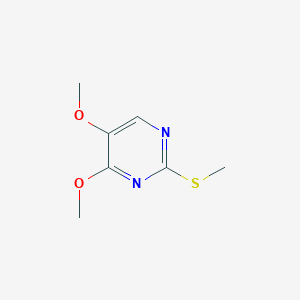
3-(3,5-Dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide
説明
3-(3,5-Dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide, or 3,5-DCP-5-TFP-2-CA, is a synthetic compound that has been studied in the laboratory for its potential applications in scientific research. It is a member of the pyridine-2-carboxamide class of compounds, which have been used as a platform for drug discovery, and it has been studied for its biochemical and physiological effects on cells and organisms.
科学的研究の応用
3,5-DCP-5-TFP-2-CA has been studied for its potential applications in scientific research. It has been used as a model compound for drug discovery, as it has a similar structure to many drugs used to treat cancer, inflammation, and other diseases. It has also been studied for its ability to modulate the activity of enzymes and receptors, which could be useful for developing new drugs or understanding the mechanisms of existing drugs. Additionally, 3,5-DCP-5-TFP-2-CA has been used in cell-based assays to study the effects of different compounds on cell viability and other cellular parameters.
作用機序
The mechanism of action of 3,5-DCP-5-TFP-2-CA is not yet fully understood. However, it is thought to interact with certain enzymes and receptors in the body, which could lead to changes in cellular processes. For example, it has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and is a target of many anti-inflammatory drugs. It has also been shown to interact with the receptor for the neurotransmitter serotonin, which has implications for the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCP-5-TFP-2-CA have been studied in both cell-based and animal models. In cell-based assays, it has been shown to modulate the activity of enzymes and receptors, as well as to affect cell viability and other cellular parameters. In animal models, it has been shown to reduce inflammation, decrease pain, and improve cognitive function. Additionally, 3,5-DCP-5-TFP-2-CA has been shown to have antioxidant and anti-cancer properties in animal models.
実験室実験の利点と制限
The main advantage of using 3,5-DCP-5-TFP-2-CA in lab experiments is that it is a relatively simple compound to synthesize, and it can be obtained from commercially available starting materials. Additionally, it has been studied for its potential applications in drug discovery, so it could be useful for developing new drugs or understanding the mechanisms of existing drugs. However, there are some limitations to using 3,5-DCP-5-TFP-2-CA in lab experiments. For example, its mechanism of action is not yet fully understood, and it has not been extensively studied in humans, so its effects in humans are not yet known.
将来の方向性
There are several potential future directions for research on 3,5-DCP-5-TFP-2-CA. First, further research is needed to understand its mechanism of action and the effects it has on cells and organisms. Second, more research is needed to evaluate its potential as a drug or drug target. Third, studies in humans are needed to evaluate its safety and efficacy. Finally, additional research is needed to explore the potential applications of 3,5-DCP-5-TFP-2-CA in other areas, such as agriculture and food production.
特性
IUPAC Name |
3-(3,5-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c14-7-2-8(15)4-9(3-7)22-10-1-6(13(16,17)18)5-20-11(10)12(19)21/h1-5H,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNLGISCZBLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167432 | |
| Record name | 3-(3,5-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338968-18-6 | |
| Record name | 3-(3,5-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338968-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dichlorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B3036021.png)


![2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036026.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B3036029.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone](/img/structure/B3036030.png)
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide](/img/structure/B3036031.png)
![2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3036035.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3036036.png)
![2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B3036037.png)
![4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036041.png)
![4-Chlorophenyl {6-[(4-chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfoxide](/img/structure/B3036042.png)
